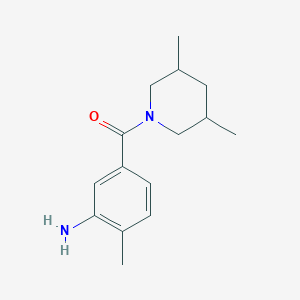
7-isobutyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-isobutyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as IBTP, is a synthetic compound that belongs to the family of purine analogues. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Scientific Research Applications
Purine Alkaloids and Their Biological Activities
Purine alkaloids isolated from natural sources have shown a range of biological activities. For instance, compounds related to purine alkaloids derived from the South China Sea gorgonian Subergorgia suberosa demonstrated weak cytotoxicity against human cancer cell lines (Qi et al., 2008). This suggests potential applications in exploring new anticancer agents.
Synthesis and Structural Analysis
Synthetic approaches to purine derivatives have facilitated the study of their structural and electronic properties. Mixed ligand-metal complexes of purine derivatives, for instance, have been synthesized and characterized, highlighting their potential as coordination compounds in material science and catalysis (Shaker, 2011).
Interaction Patterns in Pharmaceuticals
Investigations into the topology of interaction patterns of purine derivatives have provided insights into their pharmaceutical relevance. A study on the interactions pattern in polymorphs of methylxanthines, which are closely related to purine derivatives, has elucidated differences in biological activity profiles that are crucial for drug design (Latosinska et al., 2014).
Pharmacological Applications
The pharmacological properties of purine derivatives have been extensively studied. For example, thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents have shown significant activity, underlining the therapeutic potential of purine analogs in modulating immune responses (Nagahara et al., 1990).
Antiviral Activity
Purine derivatives have been evaluated for their antiviral activities. The synthesis of novel purine-2,6-dione derivatives and their evaluation against various viruses suggest potential applications in the development of new antiviral drugs (Struga et al., 2009).
properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-7(2)5-17-9-10(14-13(17)21-6-8(3)18)16(4)12(20)15-11(9)19/h7H,5-6H2,1-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEIAVFKJHWJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

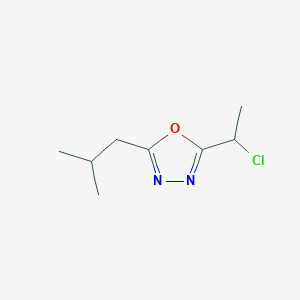
![4-[(Oxetan-3-ylamino)methyl]benzonitrile](/img/structure/B2864620.png)
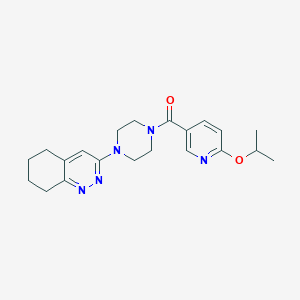
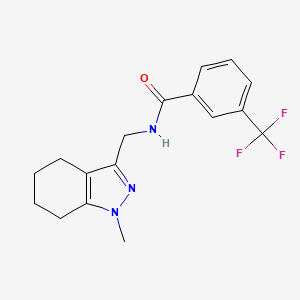

![N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2864626.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864627.png)
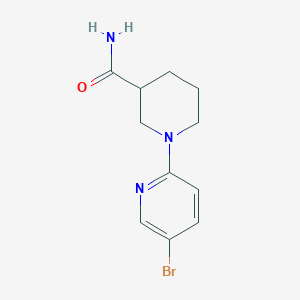


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

